molecular formula C29H23N3O2S B4863377 (2R,3R,10BS)-3-BENZOYL-1-CYANO-8-METHOXY-2-[4-(METHYLSULFANYL)PHENYL]-2,3-DIHYDROPYRROLO[2,1-A]ISOQUINOLIN-1(10BH)-YL CYANIDE

(2R,3R,10BS)-3-BENZOYL-1-CYANO-8-METHOXY-2-[4-(METHYLSULFANYL)PHENYL]-2,3-DIHYDROPYRROLO[2,1-A]ISOQUINOLIN-1(10BH)-YL CYANIDE

Cat. No.: B4863377
M. Wt: 477.6 g/mol
InChI Key: VEDLPEFOHVTTIE-REUBFRLUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3R,10BS)-3-BENZOYL-1-CYANO-8-METHOXY-2-[4-(METHYLSULFANYL)PHENYL]-2,3-DIHYDROPYRROLO[2,1-A]ISOQUINOLIN-1(10BH)-YL CYANIDE is a complex organic compound with a unique structure that includes a benzoyl group, a cyano group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,10BS)-3-BENZOYL-1-CYANO-8-METHOXY-2-[4-(METHYLSULFANYL)PHENYL]-2,3-DIHYDROPYRROLO[2,1-A]ISOQUINOLIN-1(10BH)-YL CYANIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolo[2,1-a]isoquinoline core, followed by the introduction of the benzoyl, cyano, and methoxy groups through various substitution and addition reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems can help in maintaining precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,10BS)-3-BENZOYL-1-CYANO-8-METHOXY-2-[4-(METHYLSULFANYL)PHENYL]-2,3-DIHYDROPYRROLO[2,1-A]ISOQUINOLIN-1(10BH)-YL CYANIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve specific solvents, temperature control, and sometimes the use of catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or alkanes

Scientific Research Applications

Chemistry

In chemistry, (2R,3R,10BS)-3-BENZOYL-1-CYANO-8-METHOXY-2-[4-(METHYLSULFANYL)PHENYL]-2,3-DIHYDROPYRROLO[2,1-A]ISOQUINOLIN-1(10BH)-YL CYANIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound may be studied for its potential therapeutic effects. Its ability to interact with specific molecular targets could lead to the development of new treatments for various diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with unique properties. Its complex structure may impart specific characteristics that are valuable in applications such as coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of (2R,3R,10BS)-3-BENZOYL-1-CYANO-8-METHOXY-2-[4-(METHYLSULFANYL)PHENYL]-2,3-DIHYDROPYRROLO[2,1-A]ISOQUINOLIN-1(10BH)-YL CYANIDE involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biological pathways, resulting in the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,3R,10BS)-3-BENZOYL-1-CYANO-8-METHOXY-2-[4-(METHYLSULFANYL)PHENYL]-2,3-DIHYDROPYRROLO[2,1-A]ISOQUINOLIN-1(10BH)-YL CYANIDE is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2R,3R,10bS)-3-benzoyl-8-methoxy-2-(4-methylsulfanylphenyl)-3,10b-dihydro-2H-pyrrolo[2,1-a]isoquinoline-1,1-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H23N3O2S/c1-34-22-10-13-24-21(16-22)14-15-32-26(27(33)20-6-4-3-5-7-20)25(29(17-30,18-31)28(24)32)19-8-11-23(35-2)12-9-19/h3-16,25-26,28H,1-2H3/t25-,26+,28-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEDLPEFOHVTTIE-REUBFRLUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3C(C(C(N3C=C2)C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)SC)(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)[C@H]3C([C@H]([C@@H](N3C=C2)C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)SC)(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3R,10BS)-3-BENZOYL-1-CYANO-8-METHOXY-2-[4-(METHYLSULFANYL)PHENYL]-2,3-DIHYDROPYRROLO[2,1-A]ISOQUINOLIN-1(10BH)-YL CYANIDE
Reactant of Route 2
(2R,3R,10BS)-3-BENZOYL-1-CYANO-8-METHOXY-2-[4-(METHYLSULFANYL)PHENYL]-2,3-DIHYDROPYRROLO[2,1-A]ISOQUINOLIN-1(10BH)-YL CYANIDE
Reactant of Route 3
Reactant of Route 3
(2R,3R,10BS)-3-BENZOYL-1-CYANO-8-METHOXY-2-[4-(METHYLSULFANYL)PHENYL]-2,3-DIHYDROPYRROLO[2,1-A]ISOQUINOLIN-1(10BH)-YL CYANIDE
Reactant of Route 4
Reactant of Route 4
(2R,3R,10BS)-3-BENZOYL-1-CYANO-8-METHOXY-2-[4-(METHYLSULFANYL)PHENYL]-2,3-DIHYDROPYRROLO[2,1-A]ISOQUINOLIN-1(10BH)-YL CYANIDE
Reactant of Route 5
(2R,3R,10BS)-3-BENZOYL-1-CYANO-8-METHOXY-2-[4-(METHYLSULFANYL)PHENYL]-2,3-DIHYDROPYRROLO[2,1-A]ISOQUINOLIN-1(10BH)-YL CYANIDE
Reactant of Route 6
(2R,3R,10BS)-3-BENZOYL-1-CYANO-8-METHOXY-2-[4-(METHYLSULFANYL)PHENYL]-2,3-DIHYDROPYRROLO[2,1-A]ISOQUINOLIN-1(10BH)-YL CYANIDE

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